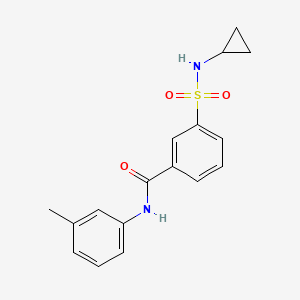
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a member of the sulfonamide class of compounds, which are known for their ability to inhibit the activity of certain enzymes and proteins in the body. In
Mecanismo De Acción
The mechanism of action of 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CA IX, this compound can potentially inhibit the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various experimental models. This compound has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, which makes it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to have anti-inflammatory and antidiabetic effects, which further expands its potential applications in the field of medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins in the body. This makes it a useful tool for studying the role of these enzymes and proteins in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental models.
Direcciones Futuras
There are several future directions for research on 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide. One area of research is the development of more potent and selective inhibitors of CA IX, which could potentially lead to the development of more effective anticancer drugs. Additionally, further research is needed to explore the potential applications of this compound in the treatment of other diseases such as diabetes and inflammation. Finally, more research is needed to understand the potential toxicity of this compound and its effects on various biological systems.
Métodos De Síntesis
The synthesis method of 3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide involves the reaction of 3-methylbenzoic acid with cyclopropylsulfamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide has been studied extensively for its potential applications in the field of medicine. This compound has been shown to inhibit the activity of certain enzymes and proteins in the body, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
3-(cyclopropylsulfamoyl)-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-4-2-6-15(10-12)18-17(20)13-5-3-7-16(11-13)23(21,22)19-14-8-9-14/h2-7,10-11,14,19H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHIUHDNKFEIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)
![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)

![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)

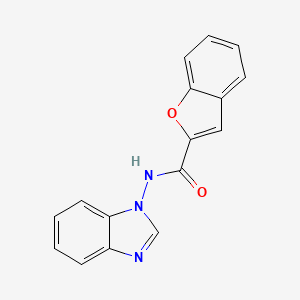
![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)
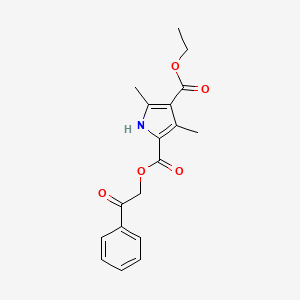
![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
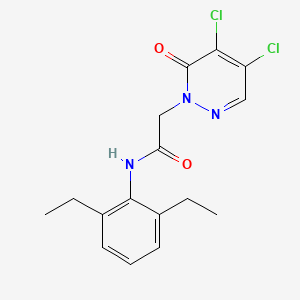
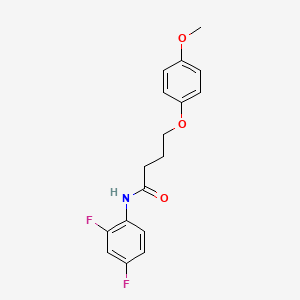
![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)